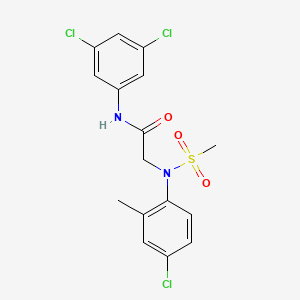![molecular formula C21H21ClN2O2 B6094920 4-(4-chlorophenyl)-1-[(1-methyl-1H-indol-5-yl)carbonyl]-4-piperidinol](/img/structure/B6094920.png)
4-(4-chlorophenyl)-1-[(1-methyl-1H-indol-5-yl)carbonyl]-4-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenyl)-1-[(1-methyl-1H-indol-5-yl)carbonyl]-4-piperidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as WIN 55,212-2 and is a synthetic cannabinoid that has been extensively studied for its therapeutic benefits.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-1-[(1-methyl-1H-indol-5-yl)carbonyl]-4-piperidinol involves the activation of the endocannabinoid system in the body. This compound acts as a partial agonist at both the CB1 and CB2 receptors in the body, which are part of the endocannabinoid system. This activation leads to the release of various neurotransmitters in the body, which can result in the therapeutic effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various scientific research studies. This compound has been found to have analgesic effects, which can be attributed to its ability to activate the endocannabinoid system in the body. It has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory disorders. Additionally, this compound has been found to have neuroprotective effects, which can be beneficial in the treatment of various neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(4-chlorophenyl)-1-[(1-methyl-1H-indol-5-yl)carbonyl]-4-piperidinol in lab experiments is its ability to activate the endocannabinoid system in the body, which can lead to the release of various neurotransmitters. This can be beneficial in studying the effects of neurotransmitters on various physiological processes. However, one of the limitations of using this compound in lab experiments is its potential to have off-target effects, which can lead to inaccurate results.
Future Directions
There are several future directions for the study of 4-(4-chlorophenyl)-1-[(1-methyl-1H-indol-5-yl)carbonyl]-4-piperidinol. One potential direction is the development of more potent and selective compounds that can target specific receptors in the endocannabinoid system. Another potential direction is the study of the long-term effects of this compound on various physiological processes. Additionally, the potential therapeutic applications of this compound in the treatment of various neurodegenerative disorders warrant further investigation.
Synthesis Methods
The synthesis of 4-(4-chlorophenyl)-1-[(1-methyl-1H-indol-5-yl)carbonyl]-4-piperidinol involves the reaction of 4-chlorobenzoyl chloride with 1-methyl-5-indolylmethylamine to form the intermediate 4-chlorobenzoyl-1-methyl-5-indolylmethylamine. This intermediate is then reacted with piperidine to yield the final product, this compound.
Scientific Research Applications
The potential therapeutic applications of 4-(4-chlorophenyl)-1-[(1-methyl-1H-indol-5-yl)carbonyl]-4-piperidinol have been extensively studied in various scientific research studies. This compound has been found to have analgesic, anti-inflammatory, and neuroprotective properties. It has also been shown to have potential applications in the treatment of various neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Properties
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(1-methylindol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-23-11-8-15-14-16(2-7-19(15)23)20(25)24-12-9-21(26,10-13-24)17-3-5-18(22)6-4-17/h2-8,11,14,26H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCSBNSNSNPXEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-6-(4-ethoxyphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B6094840.png)
![7-(2-methoxyethyl)-2-[(1-phenylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6094844.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6094851.png)
![3-(1-azepanyldiazenyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6094863.png)
![tetrahydro-2-furanylmethyl 7-(3,5-difluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6094871.png)
![2-[1-(2-fluorobenzyl)-4-isobutyl-2-piperazinyl]ethanol](/img/structure/B6094879.png)
![N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1,8-octanediamine](/img/structure/B6094886.png)

![N-(2,6-dimethylphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B6094890.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-4-(1-piperidinylsulfonyl)benzohydrazide](/img/structure/B6094891.png)
![N-cyclopentyl-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B6094904.png)
![1-{5-[(2,5-dimethylbenzyl)amino]-7,7-dimethyl-5,6,7,8-tetrahydro-2-quinazolinyl}-4-piperidinol](/img/structure/B6094906.png)
![2-[(3,4-dimethylphenyl)amino]-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6094919.png)
![1-[2-(4-chlorophenyl)ethyl]-N-isobutyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6094923.png)
